2-Amino-6-sulfanylidene-3,6-dihydropyrimidine-4-carboxylic acid
Description
2-Amino-6-sulfanylidene-3,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a sulfanylidene (C=S) group at position 6, an amino group at position 2, and a carboxylic acid substituent at position 4. The 3,6-dihydro configuration indicates partial saturation of the pyrimidine ring, which influences its tautomeric and electronic properties. Its carboxylic acid moiety enhances water solubility, while the sulfanylidene group may participate in hydrogen bonding or metal coordination, critical for biological activity.
Properties
CAS No. |
6301-34-4 |
|---|---|
Molecular Formula |
C5H5N3O2S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
2-amino-4-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H5N3O2S/c6-5-7-2(4(9)10)1-3(11)8-5/h1H,(H,9,10)(H3,6,7,8,11) |
InChI Key |
QBRHDZAJWBXRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=NC1=S)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-sulfanylidene-3,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiourea with β-ketoesters in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-sulfanylidene-3,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-6-sulfanylidene-3,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-sulfanylidene-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Sulfanylidene vs. Oxo/Thioether: The sulfanylidene group in the target compound offers distinct electronic and hydrogen-bonding capabilities compared to oxo (C=O) or thioether (C-S-C) groups.
- Amino vs. Methyl/Phenyl: The amino group at position 2 enhances hydrogen-bond donor capacity, contrasting with methyl or bulky phenyl substituents, which may sterically hinder interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated via computational tools due to lack of experimental data.
Key Observations :
- The carboxylic acid group in all compounds improves aqueous solubility compared to ester or amide analogs.
- The ethylsulfanyl derivative (CAS 1379105-91-5) exhibits higher lipophilicity (LogP = 1.8), suggesting better membrane permeability but reduced water solubility .
Biological Activity
2-Amino-6-sulfanylidene-3,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an amino group, a carboxylic acid, and a sulfanylidene moiety, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C5H5N3O2S |
| Molecular Weight | 175.18 g/mol |
| CAS Number | 16490-16-7 |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes crucial for cancer cell survival and proliferation.
Case Study:
In vitro studies have shown that the compound exhibits cytotoxicity against prostate cancer cells with IC50 values in the low micromolar range. This suggests that it may serve as a potential lead compound in developing new anticancer agents .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The sulfanylidene group may play a critical role in its interaction with microbial targets.
Research Findings:
A study evaluated the antimicrobial effects of several derivatives of this compound against common pathogens, revealing promising results in inhibiting bacterial growth .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways essential for cell growth.
- Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways related to proliferation and apoptosis.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions: Utilizing aminothiophenols with appropriate carboxylic acids under acidic conditions.
- Cyclization Techniques: Employing cyclization reactions involving thioketones and urea derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
